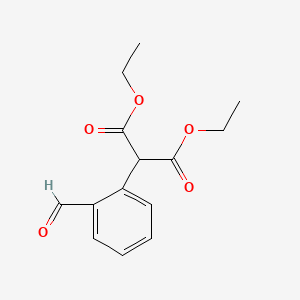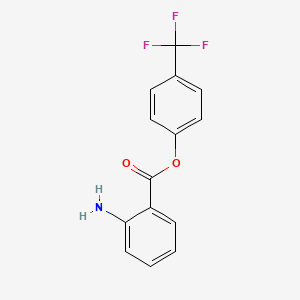
4-Chloro-2-((4-chlorobenzyl)oxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-((4-chlorobenzyl)oxy)pyridine is an organic compound with the molecular formula C12H9Cl2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chloro group and a chlorobenzyl group attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-((4-chlorobenzyl)oxy)pyridine typically involves the reaction of 4-chlorobenzyl chloride with 2-hydroxypyridine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the pyridine attacks the benzyl chloride, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: 4-chlorobenzyl chloride, 2-hydroxypyridine
Solvent: Anhydrous conditions, often using solvents like dichloromethane or toluene
Base: Potassium carbonate or sodium hydroxide
Temperature: Typically carried out at room temperature or slightly elevated temperatures
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-((4-chlorobenzyl)oxy)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the chloro groups to other functional groups like amines.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Amino derivatives
Substitution: Various substituted pyridine derivatives
Aplicaciones Científicas De Investigación
4-Chloro-2-((4-chlorobenzyl)oxy)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-((4-chlorobenzyl)oxy)pyridine involves its interaction with specific molecular targets. The chloro and chlorobenzyl groups can participate in various binding interactions with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chlorobenzyl chloride
- 2-Chloropyridine
- 4-Chloro-2-hydroxypyridine
Comparison
4-Chloro-2-((4-chlorobenzyl)oxy)pyridine is unique due to the presence of both chloro and chlorobenzyl groups attached to the pyridine ring. This dual substitution pattern imparts distinct chemical and biological properties compared to its analogs. For example, 4-chlorobenzyl chloride lacks the pyridine ring, while 2-chloropyridine does not have the chlorobenzyl group, resulting in different reactivity and applications.
Propiedades
Número CAS |
1346707-11-6 |
|---|---|
Fórmula molecular |
C12H9Cl2NO |
Peso molecular |
254.11 g/mol |
Nombre IUPAC |
4-chloro-2-[(4-chlorophenyl)methoxy]pyridine |
InChI |
InChI=1S/C12H9Cl2NO/c13-10-3-1-9(2-4-10)8-16-12-7-11(14)5-6-15-12/h1-7H,8H2 |
Clave InChI |
XLQJELKJQHTXAC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1COC2=NC=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Methyl-3-(1-phenylpiperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11924954.png)

![[(1E)-4-Hydroxybut-1-en-1-yl]boronic acid](/img/structure/B11924970.png)






![2,3,5,6-Tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11925029.png)
